17-trifluoromethylphenyl trinor Prostaglandin F2α isopropyl ester
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Description
Prostaglandin F2α (PGF2α), acting through the FP receptor, causes smooth muscle contraction and exhibits potent luteolytic activity. 17-trifluoromethylphenyl trinor PGF2α is an analog of PGF2α that shares the meta-trifluoromethyl group of travoprost with the 17-phenyl trinor modification of latanoprost. It is anticipated to be a potent and selective agonist of the FP receptor, with potential applications in glaucoma and luteolysis. 17-trifluoromethylphenyl trinor PGF2α isopropyl ester is a lipophilic analog of 17-trifluoromethylphenyl trinor PGF2α. Isopropyl esters of PGs can serve as prodrugs, as they can be efficiently hydrolyzed in certain tissues to generate the bioactive free acid.
Properties
Molecular Formula |
C27H37F3O5 |
---|---|
Molecular Weight |
498.6 |
InChI |
InChI=1S/C27H37F3O5/c1-18(2)35-26(34)11-6-4-3-5-10-22-23(25(33)17-24(22)32)15-14-21(31)13-12-19-8-7-9-20(16-19)27(28,29)30/h3,5,7-9,14-16,18,21-25,31-33H,4,6,10-13,17H2,1-2H3/b5-3-,15-14+/t21-,22+,23+,24-,25+/m0/s1 |
InChI Key |
SLQVIHUQICCVQY-KEQMOKKCSA-N |
SMILES |
O[C@@H](CCC1=CC=CC(C(F)(F)F)=C1)/C=C/[C@H]2[C@H](O)C[C@H](O)[C@@H]2C/C=CCCCC(OC(C)C)=O |
Synonyms |
17-trifluoromethylphenyl trinor PGF2α isopropyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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